REACTION_CXSMILES
|
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:8](OCC)=[O:9].[O-]CC.[Na+:16]>C(OCC)C>[O:7]=[C:1]1[CH2:6][CH2:5][CH2:4][CH2:3][C:2]1=[CH:8][O-:9].[Na+:16] |f:2.3,5.6|
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Name
|
|
Quantity
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30 mL
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Type
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reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 10 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooling
|
Type
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FILTRATION
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Details
|
Insoluble material was collected by filtration
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Type
|
WASH
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Details
|
washed with diethyl ether
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CCCC1)=C[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |